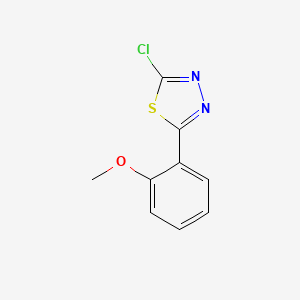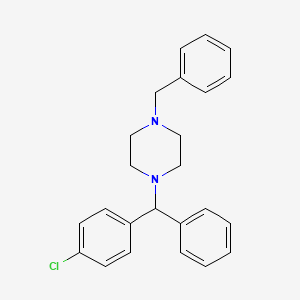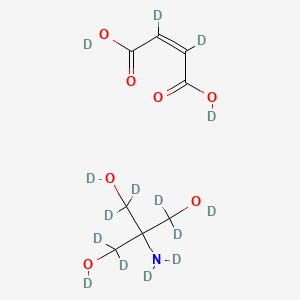
TRIS Maleate-d15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRIS Maleate-d15: is a deuterium-labeled compound with the molecular formula C8D15NO7 and a molecular weight of 252.3. It is a useful isotopically labeled research compound, often employed in various scientific studies due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : TRIS Maleate-d15 is synthesized by combining maleic acid with TRIS (tris(hydroxymethyl)aminomethane) in the presence of deuterium . The reaction typically involves the use of deuterated solvents and controlled conditions to ensure the incorporation of deuterium atoms into the final product .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions: : TRIS Maleate-d15 undergoes various chemical reactions, including substitution and complexation reactions . It can form complexes with metal ions, which are useful in studying coordination chemistry .
Common Reagents and Conditions: : Common reagents used in reactions with this compound include metal salts, acids, and bases. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcome .
Major Products Formed: : The major products formed from reactions involving this compound include metal complexes and substituted derivatives, which are useful in various analytical and research applications .
Applications De Recherche Scientifique
Chemistry: : In chemistry, TRIS Maleate-d15 is used as a buffer in various biochemical assays and reactions. Its deuterium labeling makes it valuable in nuclear magnetic resonance (NMR) spectroscopy studies.
Biology: : In biological research, this compound is used in studies involving metabolic pathways and enzyme kinetics. Its isotopic labeling helps in tracing biochemical processes and understanding molecular interactions.
Medicine: : In medical research, this compound is employed in the development of diagnostic tools and therapeutic agents. Its unique properties allow for precise tracking and analysis of biological processes.
Industry: : In industrial applications, this compound is used in the production of stable isotope-labeled compounds, which are essential for various analytical techniques and quality control processes.
Mécanisme D'action
Mechanism of Action: : TRIS Maleate-d15 exerts its effects through its role as a buffer and its ability to form stable complexes with metal ions. The deuterium labeling allows for precise tracking and analysis of its interactions in various chemical and biological systems .
Molecular Targets and Pathways: : The primary molecular targets of this compound include enzymes and metal ions. It interacts with these targets to modulate biochemical pathways and facilitate various analytical techniques .
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: : TRIS Maleate-d15 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as TRIS Maleate and TRIS hydrochloride . The deuterium labeling provides enhanced stability and allows for more precise analytical applications .
List of Similar Compounds
This compound stands out due to its isotopic labeling, making it a valuable tool in various scientific research applications.
Propriétés
Formule moléculaire |
C8H15NO7 |
|---|---|
Poids moléculaire |
252.30 g/mol |
Nom IUPAC |
dideuterio (Z)-2,3-dideuteriobut-2-enedioate;N,N,1,1,3,3-hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine |
InChI |
InChI=1S/C4H11NO3.C4H4O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D2,2D2,3D2,6D,7D,8D;1D,2D/hD4 |
Clé InChI |
HTMWOUBCEZXSHN-KGSLYEGTSA-N |
SMILES isomérique |
[2H]/C(=C(\[2H])/C(=O)O[2H])/C(=O)O[2H].[2H]C([2H])(C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])N([2H])[2H])O[2H] |
SMILES canonique |
C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


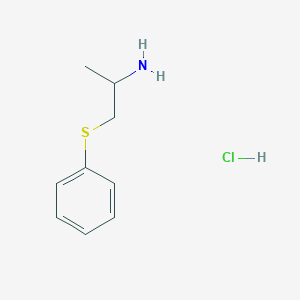
![7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B12313076.png)
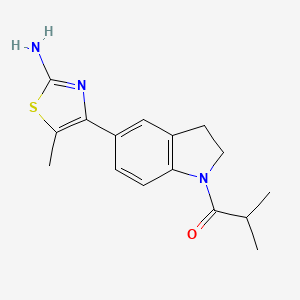
![2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12313086.png)
![8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B12313096.png)
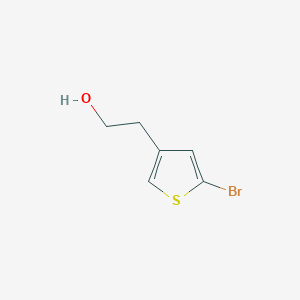

![rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide](/img/structure/B12313123.png)
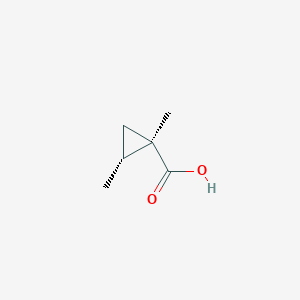
![1-[(1S)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12313133.png)


